(S)-3-(1-amino-2,2-dimethylpropyl)aniline
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Overview
Description
H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.
Preparation Methods
Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.
Chemical Reactions Analysis
Levamisole undergoes various chemical reactions:
Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.
Reduction: Reduction of levamisole can yield its dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Scientific Research Applications
Levamisole has diverse applications:
Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.
Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.
Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.
Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.
Mechanism of Action
Levamisole’s mechanism of action involves:
Immunostimulation: It activates T lymphocytes and enhances cytokine production.
Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:
Dexamethasone: An anti-inflammatory glucocorticoid.
Nicotine: Also interacts with nicotinic receptors but has different effects.
: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1 |
InChI Key |
KDDHRDRIZADTIU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
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